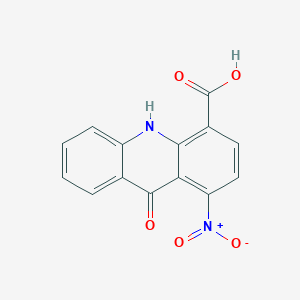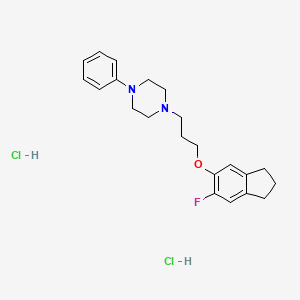
Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 6-fluoro-2,3-dihydro-1H-inden-5-yl group and a phenyl group, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride typically involves the following steps:
Formation of the Indenyl Intermediate: The 6-fluoro-2,3-dihydro-1H-inden-5-yl group is synthesized through a series of reactions starting from commercially available precursors.
Attachment to Piperazine: The indenyl intermediate is then reacted with piperazine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Indenyl derivatives: Compounds featuring the indenyl group with variations in other parts of the molecule.
Uniqueness
Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride is unique due to its specific combination of the piperazine ring, indenyl group, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
78114-74-6 |
|---|---|
Fórmula molecular |
C22H29Cl2FN2O |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
1-[3-[(6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy]propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C22H27FN2O.2ClH/c23-21-16-18-6-4-7-19(18)17-22(21)26-15-5-10-24-11-13-25(14-12-24)20-8-2-1-3-9-20;;/h1-3,8-9,16-17H,4-7,10-15H2;2*1H |
Clave InChI |
UNYPNAYZFULZAH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2C1)F)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



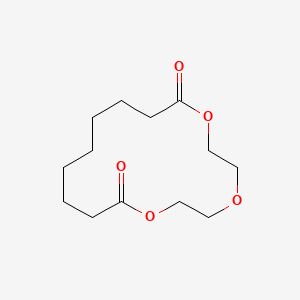
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
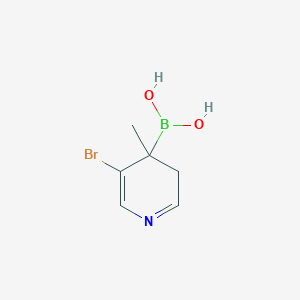
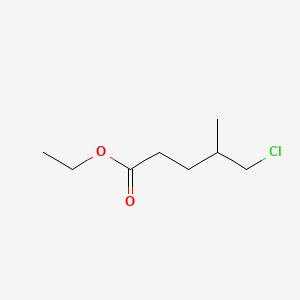
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)

![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
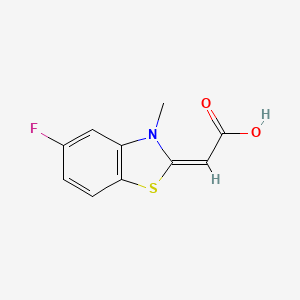
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
